7-benzoyl-8-(3,4-dimethylbenzenesulfonyl)-2H-[1,3]dioxolo[4,5-g]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzoyl-8-(3,4-dimethylbenzenesulfonyl)-2H-[1,3]dioxolo[4,5-g]quinoline is a complex organic compound that belongs to the class of dioxoloquinolines This compound is characterized by its unique structure, which includes a benzoyl group, a dimethylbenzenesulfonyl group, and a dioxoloquinoline core
Preparation Methods
The synthesis of 7-benzoyl-8-(3,4-dimethylbenzenesulfonyl)-2H-[1,3]dioxolo[4,5-g]quinoline typically involves multiple steps, including the formation of the dioxoloquinoline core and the subsequent introduction of the benzoyl and dimethylbenzenesulfonyl groups. The synthetic route may involve the following steps:
Formation of the Dioxoloquinoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzoyl Group: This step may involve the use of benzoyl chloride in the presence of a base such as pyridine or triethylamine.
Introduction of the Dimethylbenzenesulfonyl Group: This can be accomplished using 3,4-dimethylbenzenesulfonyl chloride in the presence of a base.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
7-Benzoyl-8-(3,4-dimethylbenzenesulfonyl)-2H-[1,3]dioxolo[4,5-g]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzoyl and dimethylbenzenesulfonyl groups, using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Benzoyl-8-(3,4-dimethylbenzenesulfonyl)-2H-[1,3]dioxolo[4,5-g]quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-benzoyl-8-(3,4-dimethylbenzenesulfonyl)-2H-[1,3]dioxolo[4,5-g]quinoline involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. Specific pathways involved in its mechanism of action depend on the biological context and the specific targets it interacts with.
Comparison with Similar Compounds
Similar compounds to 7-benzoyl-8-(3,4-dimethylbenzenesulfonyl)-2H-[1,3]dioxolo[4,5-g]quinoline include other dioxoloquinolines and benzoyl-substituted quinolines. Compared to these compounds, this compound is unique due to the presence of both the benzoyl and dimethylbenzenesulfonyl groups, which may confer distinct chemical and biological properties.
List of Similar Compounds
- 8-Chloro-[1,3]dioxolo[4,5-g]quinoline
- 5H-[1,3]dioxolo[4,5-g]quinolin-8-one
- 9,10-dimethoxy-5,6-dihydro-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium
Properties
IUPAC Name |
[8-(3,4-dimethylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-7-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO5S/c1-15-8-9-18(10-16(15)2)32(28,29)25-19-11-22-23(31-14-30-22)12-21(19)26-13-20(25)24(27)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQNUMUUECNXBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC4=C(C=C32)OCO4)C(=O)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.